N,N'-dibenzyl-N,N'-dimethyloxamide

Description

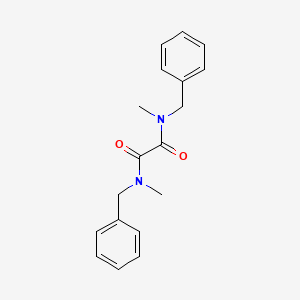

N,N'-Dibenzyl-N,N'-dimethyloxamide (C₁₈H₂₀N₂O₂) is a disubstituted oxamide derivative featuring benzyl and methyl groups attached to the nitrogen atoms of the oxamide core. Oxamides, characterized by two adjacent amide groups, are pivotal in coordination chemistry, materials science, and pharmaceuticals due to their hydrogen-bonding capabilities and structural versatility . The benzyl substituents in this compound introduce aromaticity and steric bulk, which influence its physical properties, reactivity, and intermolecular interactions .

Properties

CAS No. |

14288-21-2 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N'-dibenzyl-N,N'-dimethyloxamide |

InChI |

InChI=1S/C18H20N2O2/c1-19(13-15-9-5-3-6-10-15)17(21)18(22)20(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

CZXVNGDRTUTXRB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(=O)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyl-N,N’-dimethyloxamide typically involves the reaction of benzylamine with dimethyl oxalate under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N,N’-dibenzyl-N,N’-dimethyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.

Reduction: Reduction reactions can convert the oxamide groups to amine groups.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxamides , while reduction can produce benzylamines .

Scientific Research Applications

N,N’-dibenzyl-N,N’-dimethyloxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-N,N’-dimethyloxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The bulky benzyl groups in N,N'-dibenzyl-N,N'-dimethyloxamide likely reduce solubility in polar solvents compared to smaller alkyl or methoxy derivatives .

Physicochemical and Spectroscopic Properties

Physical Properties

*Estimated based on analogous compounds.

Spectroscopic Comparisons

- UV-Vis Absorption :

- Emission Properties: Unlike non-emissive amides, oxamides show phosphorescence. For example, N,N'-dimethyloxamide emits at ~370 nm (lifetime ≈ 0.01 sec) . The benzyl substituents could enhance emissive properties through rigidification or intersystem crossing .

Biological Activity

N,N'-dibenzyl-N,N'-dimethyloxamide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

This compound features two benzyl groups and two dimethyl oxamide moieties, which contribute to its biological activity through various interactions with biological targets.

The mechanisms through which this compound exerts its biological effects are not fully understood. However, several studies indicate that it may interact with specific receptors and enzymes involved in inflammatory pathways and cellular proliferation.

- Inhibition of Pro-inflammatory Cytokines : It has been suggested that this compound may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in inflammation and immune response.

- Antioxidant Activity : The presence of phenolic structures in the compound may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

Cytotoxicity Assays

Cytotoxicity against cancer cell lines has been assessed using standard assays such as MTT and colony-forming assays. These assays measure cell viability and proliferation rates.

| Assay Type | Description | Findings |

|---|---|---|

| MTT Assay | Measures metabolic activity as an indicator of cell viability | Significant cytotoxic effects on various cancer cell lines observed |

| Colony-Forming Assay | Evaluates anchorage-independent growth of cells | Inhibition of colony formation noted in treated cells |

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated through assays measuring the inhibition of nitric oxide production in macrophages stimulated by LPS (lipopolysaccharide).

| Assay Type | Description | Findings |

|---|---|---|

| Nitric Oxide Production | Measures NO levels as a marker for inflammation | Reduced NO production in treated samples |

Case Studies

- Case Study on Anti-cancer Activity : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-dibenzyl-N,N'-dimethyloxamide, and what factors influence reaction efficiency?

- Methodological Answer : A common synthesis involves reacting ethyl oxamate with methylamine under controlled conditions (e.g., temperature, solvent polarity). Key factors include the stoichiometric ratio of reactants, reaction time, and purification steps to avoid by-products like unreacted amines or residual solvents. For example, N,N'-dimethyloxamide derivatives are synthesized via nucleophilic substitution, where ethyl oxamate reacts with methylamine in anhydrous ethanol, followed by recrystallization to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm benzyl and methyl proton environments (δ 3.0–3.5 ppm for N–CH, δ 4.5–5.0 ppm for benzyl CH). IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm) and amide N–H bending (~1550 cm) .

- Crystallography : Grow single crystals via slow evaporation in chloroform/hexane. X-ray diffraction reveals bond lengths (e.g., P–N bonds at 1.63–1.69 Å in related oxamide derivatives) and torsional angles, confirming stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. What challenges arise in interpreting excited-state properties of this compound, and how can solvent effects be accounted for in photophysical studies?

- Methodological Answer : Oxamides exhibit red-shifted n→π* and π→π* transitions compared to simple amides (~9500 cm shift for n states). Challenges include overlapping absorption bands; use time-resolved fluorescence or phosphorescence spectroscopy to decouple emissions. Solvent polarity impacts transition energies (e.g., red shifts in polar solvents due to stabilization of excited states). For quantitative analysis, employ Lippert-Mataga plots to correlate Stokes shifts with solvent dielectric constants .

Q. How does the presence of electron-withdrawing groups in oxamide derivatives influence their stability and reactivity in high-energy materials?

- Methodological Answer : Nitration of N-alkylamides (e.g., using HNO) introduces nitro groups, forming secondary explosives like N,N′-dinitro-N,N′-dimethyloxamide. Electron-withdrawing substituents (e.g., –NO) enhance thermal stability but reduce sensitivity to detonation triggers. Evaluate stability via differential scanning calorimetry (DSC) and impact sensitivity tests. For example, eutectic mixtures with TNT improve charge density while maintaining low cavity formation .

Q. What analytical approaches resolve contradictions in reported phosphorescence lifetimes of oxamide derivatives, and how do structural modifications affect emissive behavior?

- Methodological Answer : Discrepancies in lifetimes (e.g., τ ≈ 0.01 sec) may arise from crystal packing effects or impurity quenching. Use low-temperature (77 K) matrix-isolation techniques to suppress non-radiative decay. Structural modifications (e.g., fluorobenzoyl substitution) alter spin-orbit coupling, enhancing phosphorescence. Compare DFT-calculated triplet-state geometries with experimental data to identify key structural contributors (e.g., planar vs. twisted amide conformers) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the hydrogen-bonding behavior of this compound in crystalline vs. solution states?

- Methodological Answer : In crystals, hydrogen-bonded dimers (via N–H···O) dominate, as shown by X-ray data . In solution, dynamic NMR or variable-temperature studies reveal equilibrium between monomeric and dimeric forms. Use concentration-dependent -NMR to track chemical shift changes (e.g., N–H proton broadening at high concentrations) and calculate association constants.

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in photochemical studies to avoid artifacts?

- Methodological Answer :

- Light Exposure : Use amber glassware or UV-filtered light sources to prevent unintended photodegradation.

- Oxygen Sensitivity : Degas solutions with argon to inhibit triplet-state quenching.

- Temperature Control : Maintain constant temperature during kinetic studies to isolate thermal vs. photoinduced pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.